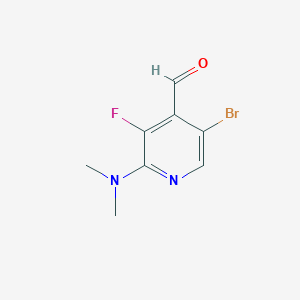

5-Bromo-2-(dimethylamino)-3-fluoropyridine-4-carbaldehyde

Description

5-Bromo-2-(dimethylamino)-3-fluoropyridine-4-carbaldehyde (CAS: 2649322-74-5) is a substituted pyridine derivative with the molecular formula C₈H₈BrFN₂O and a molecular weight of 247.0643 g/mol . Its structure features:

- A dimethylamino group at the 2-position, providing electron-donating effects and basicity.

- A fluoro substituent at the 3-position, enhancing electronegativity and influencing electronic distribution.

- An aldehyde group at the 4-position, enabling reactivity in condensation or nucleophilic addition reactions.

This compound is of interest in medicinal chemistry and materials science due to its multifunctional design, which balances steric, electronic, and reactive properties .

Properties

IUPAC Name |

5-bromo-2-(dimethylamino)-3-fluoropyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFN2O/c1-12(2)8-7(10)5(4-13)6(9)3-11-8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJOOTKMWROHPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C(=C1F)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(dimethylamino)-3-fluoropyridine-4-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-(dimethylamino)-3-fluoropyridine, followed by formylation to introduce the aldehyde group at the 4-position. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine and fluorine atoms in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions, forming new carbon-carbon bonds with various aryl or alkyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products:

- Substituted pyridines with various functional groups.

- Carboxylic acids or alcohols derived from the aldehyde group.

- Complex organic molecules formed through cross-coupling reactions.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it suitable for creating libraries of compounds for drug discovery and material science.

Biology: In biological research, derivatives of this compound can be used as probes or inhibitors to study enzyme functions and cellular pathways.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals targeting specific enzymes or receptors. The compound’s structural features allow for the design of molecules with improved pharmacokinetic properties.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and electronic components, due to its ability to undergo various chemical transformations.

Mechanism of Action

The mechanism by which 5-Bromo-2-(dimethylamino)-3-fluoropyridine-4-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of target proteins. The molecular targets and pathways involved can vary widely, but typically include key enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Key Observations :

- Bromine vs.

- Dimethylamino vs. Amino: The dimethylamino group reduces hydrogen-bonding capacity but improves lipophilicity, which may influence solubility in organic solvents.

- Fluorine Substitution : The 3-fluoro group withdraws electron density, stabilizing the aldehyde’s electrophilic character and directing reactivity in subsequent transformations.

Functional Group Comparisons

The aldehyde group distinguishes this compound from other pyridine derivatives. For example:

- BF92387 (CAS: 1089343-80-5, from ) is a triazolopyrimidine sulfanyl ketone with a phenylethanone group. Unlike the target compound, BF92387 lacks an aldehyde but features a sulfanyl linker and a triazolopyrimidine core, suggesting divergent applications in metal coordination or kinase inhibition .

Research Implications and Gaps

The provided evidence lacks direct experimental data on the target compound’s physicochemical or biological properties. Further studies could explore:

- Solubility and Stability: Effects of fluorine and dimethylamino groups on solubility in aqueous vs. organic media.

- Crystallographic Data : Structural analysis using tools like SHELX (as referenced in ) to resolve halogen-bonding interactions.

- Biological Activity : Comparisons with triazolopyrimidines (e.g., BF92387) in therapeutic contexts.

Biological Activity

5-Bromo-2-(dimethylamino)-3-fluoropyridine-4-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article delves into the compound's biological activity, including its mechanisms of action, applications in various therapeutic areas, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom, a fluorine atom, and a dimethylamino group, alongside an aldehyde functional group. This unique structure contributes to its reactivity and potential interactions with biological targets.

The biological activity of 5-Bromo-2-(dimethylamino)-3-fluoropyridine-4-carbaldehyde can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It can interact with various receptors, potentially affecting signal transduction pathways.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

Antimicrobial Properties

Research indicates that 5-Bromo-2-(dimethylamino)-3-fluoropyridine-4-carbaldehyde shows promising antimicrobial activity against various pathogens. The compound's ability to disrupt microbial cell function is a focal point for ongoing studies.

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Bacteria (Gram-positive) | Moderate | |

| Bacteria (Gram-negative) | High | |

| Fungi | Low |

Anticancer Potential

In vitro studies have suggested that this compound may possess anticancer properties. It has been evaluated against several cancer cell lines with varying degrees of efficacy.

| Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | 15.2 | |

| A549 (Lung) | 10.5 | |

| MCF-7 (Breast) | 12.0 |

Case Studies and Research Findings

- In Vitro Studies : A series of studies have demonstrated the cytotoxic effects of 5-Bromo-2-(dimethylamino)-3-fluoropyridine-4-carbaldehyde on various cancer cell lines. For instance, it was found to induce apoptosis in HeLa cells through the activation of caspase pathways.

- Enzymatic Inhibition : The compound has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in both human cells and certain pathogens like Plasmodium falciparum, which could position it as a potential antimalarial agent .

- Toxicity Assessments : Toxicological evaluations indicate that the compound exhibits low acute toxicity in animal models, suggesting a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.